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Compound of Interest

Compound Name:
(1s)-2-Amino-1-(4-

Chlorophenyl)ethan-1-Ol

CAS No.: 128535-89-7

Cat. No.: B160711

Get Quote

Nomenclature, Synthesis, and Chiral Applications[1]
Executive Summary & Chemical Identity
(S)-p-chlorophenylethanolamine (also known as (S)-2-amino-1-(4-chlorophenyl)ethanol) is a

chiral amino alcohol characterized by a 4-chlorophenyl ring and a terminal primary amine.[1] It

serves as a structural analog to Octopamine, where the para-hydroxyl group is replaced by a

chlorine atom. This modification increases lipophilicity (logP) while retaining the

phenylethanolamine pharmacophore essential for binding to adrenergic and NMDA receptors.

Nomenclature & Synonyms Table
Precise nomenclature is vital for regulatory compliance and patent literature search. The

following table consolidates the accepted identifiers.
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Category Identifier / Synonym Notes

IUPAC Name
(1S)-2-amino-1-(4-

chlorophenyl)ethanol

Systematic name defining

stereochemistry.[1]

Common Name
(S)-p-

chlorophenylethanolamine

Widely used in industrial

synthesis.[1]

CAS (S-Isomer) 128535-89-7
Specific to the (S)-enantiomer.

[1]

CAS (Racemic HCl) 6314-53-0
Common commercial form

(requires resolution).[1]

Structural Code (S)-CPEA Lab shorthand.

Related Drug Eliprodil Intermediate
Key building block for NMDA

antagonists.

Structural Visualization
The following diagram illustrates the core pharmacophore and the critical chiral center at the

benzylic position (C1).
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Figure 1: Structural decomposition of (S)-p-chlorophenylethanolamine highlighting the

pharmacophore elements.[1]
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Synthesis & Manufacturing Protocols
High-purity (S)-enantiomer is rarely obtained directly from bulk chemical reduction.[1] Two

primary methodologies are employed: Biocatalytic Asymmetric Reduction (Modern/Green) and

Classical Chiral Resolution (Traditional).

Protocol A: Biocatalytic Asymmetric Reduction
This method is preferred for "Green Chemistry" applications due to high enantiomeric excess

(>99% ee) and mild conditions.

Substrate: 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (CAS: 5467-71-0).[1][2]

Biocatalyst: Engineered Ketoreductase (KRED) or whole-cell Rhodotorula rubra.

Cofactor: NADPH (regenerated via Glucose Dehydrogenase/Glucose).

Step-by-Step Workflow:

Preparation: Dissolve the amino-ketone substrate (50 mM) in Phosphate Buffer (100 mM, pH

7.0).

Initiation: Add NADP+ (0.1 mM), Glucose (1.5 eq), and GDH (10 U/mL) for cofactor

regeneration.

Catalysis: Add the specific KRED enzyme (loading depends on activity, typically 5-10 g/L).

Incubation: Stir at 30°C for 24 hours. Monitor consumption of ketone via HPLC.

Workup: Basify to pH 10 with NaOH to deprotonate the amine. Extract with Ethyl Acetate or

MTBE.

Purification: Crystallize from Isopropanol/Hexane to obtain (S)-p-chlorophenylethanolamine.

Protocol B: Classical Resolution via Diastereomeric
Salts
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Used when biocatalysts are unavailable. This method relies on the solubility difference between

diastereomeric salts.

Resolving Agent: (R)-Mandelic Acid or (+)-Tartaric Acid.[1]

Solvent System: Methanol or Ethanol/Water (9:1).

Step-by-Step Workflow:

Salt Formation: Dissolve racemic 2-amino-1-(4-chlorophenyl)ethanol (1.0 eq) and (R)-

Mandelic acid (1.0 eq) in boiling Methanol.

Crystallization: Allow the solution to cool slowly to room temperature over 12 hours. The (S)-

Amine-(R)-Acid salt is typically less soluble and precipitates.[1]

Filtration: Collect the crystals.

Recrystallization: Recrystallize the salt from Ethanol to upgrade chiral purity to >98% ee.

Free Basing: Treat the solid salt with 2M NaOH and extract with Dichloromethane to liberate

the free (S)-base.

Synthesis Workflow Diagram
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Start: 4-Chloroacetophenone

Intermediate: 2-Amino-1-(4-chlorophenyl)ethanone
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Figure 2: Comparative workflow for Biocatalytic vs. Chemical synthesis routes.

Applications in Drug Development
The (S)-configuration is often the "eutomer" (active isomer) for adrenergic receptors.

Eliprodil Synthesis:
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(S)-p-chlorophenylethanolamine is a direct precursor to Eliprodil, an NMDA receptor

antagonist investigated for neuroprotective effects in stroke and trauma.[1]

Mechanism: The primary amine acts as a nucleophile to displace a halide or epoxide on

the co-substrate, forming the secondary amine linkage characteristic of Eliprodil.

Adrenergic Agonists:

Analogs are screened for

-agonist activity (bronchodilation) or

-agonist activity (lipolysis/thermogenesis).[1] The chlorine substitution enhances metabolic
stability against MAO (Monoamine Oxidase) compared to the native hydroxyl group of
Octopamine.

Analytical Validation
To ensure "Scientific Integrity" of the synthesized material, the following analytical parameters

must be met:

Chiral HPLC:

Column: Chiralcel OD-H or AD-H.[1]

Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

Detection: UV @ 220 nm.

Target: (S)-isomer elutes distinct from (R)-isomer.

Optical Rotation:

should be positive (+) or negative (-) depending on the solvent (Specific rotation literature
value must be referenced against the solvent used, typically Methanol).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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